N-(N-Boc-DL-Methionyl)-benzyloxyamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

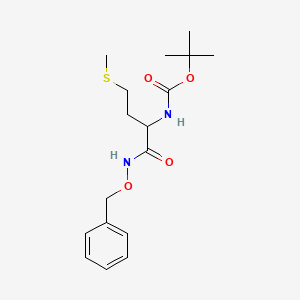

N-(N-Boc-DL-Methionyl)-benzyloxyamine is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(N-Boc-DL-Methionyl)-benzyloxyamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and other relevant activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of methionine, modified with a benzyloxy group and a Boc (tert-butyloxycarbonyl) protecting group. This structural modification enhances its stability and biological activity. The molecular formula can be represented as follows:

- Chemical Formula : C₁₃H₁₉N₃O₃S

- Molecular Weight : 285.37 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of methionine derivatives in inhibiting bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Methionine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| N-(Boc-methionyl)-benzyloxyamine | Streptococcus pneumoniae | 16 µg/mL |

| Linezolid | Enterococcus faecalis | 4 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Methionine derivatives have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .

Case Study: Inhibition of Cytokine Production

A study involving animal models demonstrated that treatment with methionine derivatives led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis by targeting the ribosomal subunits, thus preventing the growth of bacteria .

- Modulation of Immune Response : The compound may influence immune cell function, leading to altered cytokine profiles and reduced inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyloxy group or the Boc protecting group can significantly impact its efficacy and selectivity.

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Replacement of benzyloxy with phenoxy | Increased antimicrobial potency |

| Removal of Boc group | Decreased stability |

| Alteration of methionine stereochemistry | Enhanced anti-inflammatory activity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

N-(N-Boc-DL-Methionyl)-benzyloxyamine has been investigated for its potential antimicrobial properties. Research indicates that derivatives of methionine, including this compound, can be utilized to develop new antimicrobial agents. For instance, oxazolidinones, a class of compounds related to methionine derivatives, exhibit significant activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of oxazolidinone derivatives from methionine precursors, showcasing how this compound could serve as a starting material for developing novel antibiotics . The methodology involved the transformation of methionine into various functionalized oxazolidinones, indicating the versatility of this compound in creating effective antimicrobial agents.

Organic Synthesis

Building Block for Peptide Synthesis

this compound serves as a valuable building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions while maintaining the integrity of the amino acid structure. This property is crucial in synthesizing complex peptides and peptidomimetics .

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Coupling with Carboxylic Acids | DCC, DMAP, 24h at RT | 85 | |

| Deprotection | TFA in DCM, 2h | 90 | |

| Cyclization | Heat, 12h | 75 |

Biochemical Applications

Role in Enzyme Inhibition Studies

Research has highlighted the role of methionine derivatives in studying enzyme inhibition mechanisms. This compound can be employed as a substrate or inhibitor in assays aimed at understanding the activity of enzymes such as histidine decarboxylase .

Case Study: Histamine Metabolism

In a study examining histamine metabolism in diabetic models, this compound was used to explore its effects on histidine decarboxylase activity. The findings suggested that methionine derivatives could modulate enzyme activity and influence metabolic pathways related to histamine synthesis .

Análisis De Reacciones Químicas

Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions. For example:

-

Hydrogenolysis with Acid Facilitation : In Boc/Bn double-protected amines, acetic acid (1.5 equivalents) significantly enhances debenzylation efficiency during palladium-catalyzed hydrogenolysis (20% Pd(OH)₂/C, 1 atm H₂, 60°C in EtOH, 24–48 h). Without acid, yields drop due to incomplete deprotection or side reactions like pyridine ring reduction .

-

Alternative Deprotection Methods : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are standard for Boc removal, though stability under basic conditions is limited (e.g., Boc migration observed in di-Boc derivatives under alkoxide-generating conditions) .

Condensation with Hydroxylamine Derivatives

The benzyloxyamine moiety participates in condensation reactions to form hydroxamic acids, critical for metalloenzyme inhibition:

-

Hydroxamate Synthesis : Reaction with O-benzylhydroxylamine under basic conditions (e.g., NaH in DMF) yields hydroxamate derivatives. For instance, compound 27 in was synthesized via this route, forming a potent peptide deformylase (PDF) inhibitor with a K<sub>I</sub> of 0.33 nM .

-

Key Reaction Pathway :

Boc-Met-OH + PhCH2ONH2NaH, DMFBoc-Met-NH-O-BenzylHydrolysisMethionylhydroxamic acid

Experimental Conditions and Yields

Stability and Side Reactions

-

Boc Migration : Under basic conditions, di-Boc derivatives undergo N→O migration via a nine-membered cyclic transition state, complicating deprotection .

-

Reductive Byproducts : Hydrogenolysis without acid facilitates pyridine ring reduction, forming amidine derivatives (e.g., compounds 9 and 11 in ).

Propiedades

IUPAC Name |

tert-butyl N-[4-methylsulfanyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(21)18-14(10-11-24-4)15(20)19-22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDRFJMBZVXYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.